Choline Transporter Affinity vs. Monomethylaminoethanol
In a direct competitive inhibition assay using long-term cultures of fetal rat cerebral hemispheres, DMAE exhibited an apparent inhibition constant (Ki) of 6.0 μM for the high-affinity choline uptake system. In contrast, monomethylaminoethanol (MMA), which differs by only one N-methyl group, exhibited a Ki of approximately 60 μM under identical experimental conditions [1]. This 10-fold difference in affinity quantifies the functional consequence of the additional methyl group on DMAE and establishes its superiority as a competitive inhibitor of high-affinity choline transport.
| Evidence Dimension | Apparent inhibition constant (Ki) for high-affinity choline uptake |
|---|---|
| Target Compound Data | 6.0 μM |
| Comparator Or Baseline | Monomethylaminoethanol (MMA): approximately 60 μM |
| Quantified Difference | 10-fold higher affinity (lower Ki value) |
| Conditions | Long-term cultures of fetal rat cerebral hemispheres; competitive inhibition assay |
Why This Matters
For researchers studying cholinergic transport mechanisms or screening choline uptake inhibitors, DMAE provides a 10-fold more potent tool compound than MMA, enabling lower working concentrations and reducing off-target effects.
- [1] Yavin E. Regulation of phospholipid metabolism in differentiating cells from rat brain cerebral hemispheres in culture: ontogenesis of carrier-specific transport of choline and N-methyl-substituted choline analogs. J Neurochem. 1980;34(1):178-183. View Source
